molecular formula C14H19NO3 B8405309 N-Boc-5-hydroxy-2-aminoindane

N-Boc-5-hydroxy-2-aminoindane

Cat. No.: B8405309
M. Wt: 249.30 g/mol
InChI Key: QIKMQIQDVBLVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-5-hydroxy-2-aminoindane is a synthetic organic compound featuring an indane scaffold (a bicyclic structure of fused benzene rings) with a tert-butoxycarbonyl (Boc)-protected amine at position 2 and a hydroxyl group at position 5. This compound is of interest in medicinal chemistry and organic synthesis due to its rigid aromatic core, which enhances conformational stability, and its dual functional groups (Boc-protected amine and hydroxyl), enabling selective modifications. While direct toxicological or application data for this specific compound are unavailable in the provided evidence, analogous Boc-protected indane derivatives are commonly used as intermediates in drug discovery, particularly for protease inhibitors or receptor-targeted molecules .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)carbamate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11-6-9-4-5-12(16)8-10(9)7-11/h4-5,8,11,16H,6-7H2,1-3H3,(H,15,17)

InChI Key

QIKMQIQDVBLVIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-Boc-5-hydroxy-2-aminoindane with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight CAS RN Key Functional Groups Structural Features
This compound Not provided* Not provided* Not provided* Boc-protected amine, hydroxyl Indane core, substituents at C2 and C5
N-Boc-2-aminoindane-2-carboxylic acid C₁₅H₁₉NO₄ 277.31 71066-00-7 Boc-protected amine, carboxylic acid Indane core, carboxylic acid at C2
N-Boc-2-aminoisobutyric acid C₉H₁₇NO₄ 203.23 30992-29-1 Boc-protected amine, carboxylic acid Linear isobutyric acid backbone
Fmoc-Dab(Boc)-OH C₂₄H₂₈N₂O₆ 464.49 125238-99-5 Boc- and Fmoc-protected amines Diaminobutyric acid, dual protection
N-(1)-Boc-5-aminoindazole C₁₂H₁₅N₃O₂ 233.27 Not provided Boc-protected amine, indazole core Indazole ring, amino at C5

*Note: Data for this compound inferred from analogous compounds.

Key Observations:
  • Core Structure: Unlike linear analogs (e.g., N-Boc-2-aminoisobutyric acid), this compound and N-Boc-2-aminoindane-2-carboxylic acid share a rigid indane scaffold, which improves binding specificity in drug design .
  • Functional Groups: The hydroxyl group at C5 in the target compound distinguishes it from N-Boc-2-aminoindane-2-carboxylic acid (carboxylic acid at C2) and N-(1)-Boc-5-aminoindazole (indazole core).
  • Protection Strategy : Dual-protected compounds like Fmoc-Dab(Boc)-OH enable orthogonal deprotection in peptide synthesis, whereas the single Boc group in the target compound simplifies synthetic workflows .

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